

Investigating the Tumor Suppressive Functions of Brd7-IN-3: A Technical Guide

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Compound of Interest		
Compound Name:	Brd7-IN-3	
Cat. No.:	B15136999	Get Quote

This technical guide provides an in-depth overview of the investigation into the tumor suppressive functions of **Brd7-IN-3**, a recently developed dual inhibitor of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting BRD7 in oncology.

Introduction to BRD7 as a Tumor Suppressor

Bromodomain-containing protein 7 (BRD7) is a crucial component of the polybromo-associated BRG1-associated factor (PBAF) chromatin remodeling complex.[1] Accumulating evidence has established BRD7 as a tumor suppressor gene that is frequently downregulated in a variety of human cancers, including nasopharyngeal carcinoma, breast cancer, ovarian cancer, and prostate cancer.[1][2] Its tumor suppressive functions are exerted through the regulation of several key signaling pathways involved in cell cycle progression, apoptosis, and metabolism. BRD7 has been shown to interact with and modulate the activity of critical proteins such as p53, BRCA1, c-Myc, and components of the Ras/MEK/ERK, PI3K/AKT, and Wnt/β-catenin signaling pathways.[1][3][4][5][6][7] Given its significant role in suppressing tumorigenesis, BRD7 has emerged as a promising therapeutic target.

Brd7-IN-3: A Dual BRD7/BRD9 Inhibitor

Brd7-IN-3 (also referred to as compound 1-78) is a rationally designed small molecule inhibitor that targets the bromodomains of BRD7 and its closest homolog, BRD9.[2][8] The development



of selective chemical probes like **Brd7-IN-3** is essential for elucidating the specific functions of BRD7 in cancer and for validating it as a therapeutic target.

Quantitative Data: Binding Affinity and Cellular Activity

The following tables summarize the key quantitative data for **Brd7-IN-3** from the foundational study by Ordonez-Rubiano et al. (2023).

Table 1: Biochemical Potency of Brd7-IN-3

Target	IC50 (μM)	Ki (μM)
BRD7	1.6	0.48
BRD9	2.7	0.96
Data from Fluorescence Polarization competition assays.[2][8]		

Table 2: Thermal Stabilization of BRD7/BRD9 by Brd7-IN-3

Target	ΔTm (°C) with 10x Inhibitor
BRD7	+3.8
BRD9	No significant stabilization
Data from Thermal Shift Assays (TSA).[2]	

Table 3: Anti-proliferative Activity of Brd7-IN-3 in Prostate Cancer Cell Lines

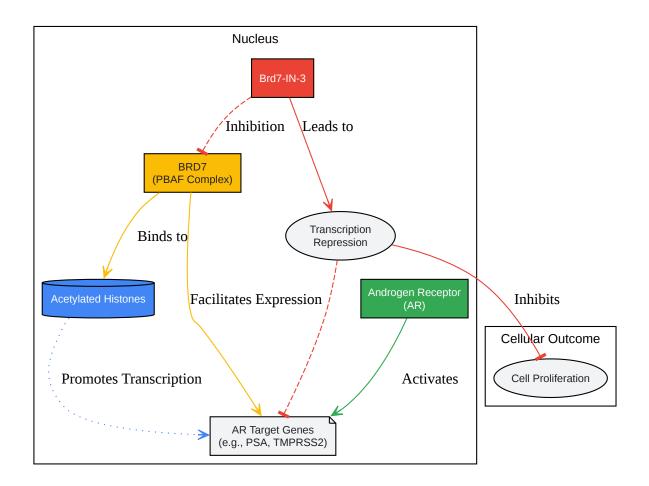
Cell Line	Gl50 (μM)
LNCaP (AR-positive)	~1.0
PC-3 (AR-negative)	>10
Data from CellTiter-Glo Luminescent Cell Viability Assay after 4 days of treatment.[2]	



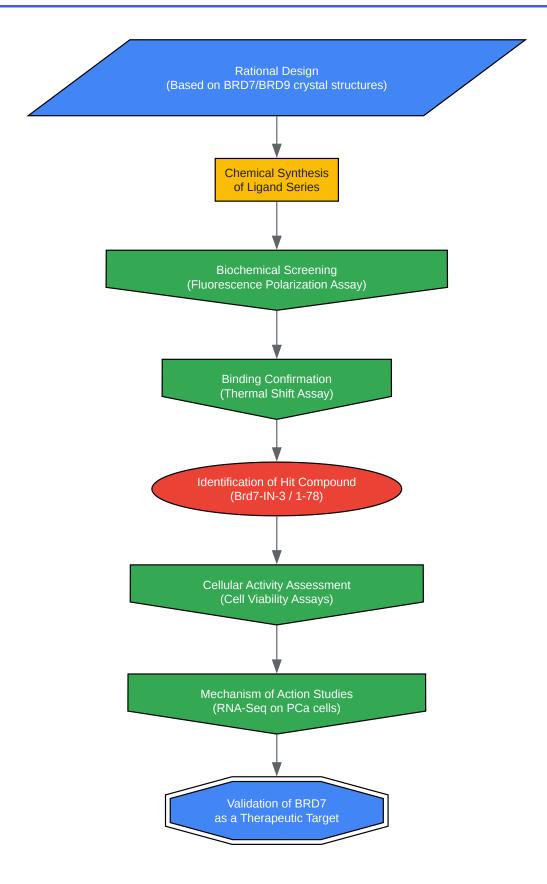
Signaling Pathways and Mechanism of Action

BRD7 exerts its tumor suppressive effects by modulating multiple signaling pathways. As a component of the PBAF complex, it influences gene transcription. **Brd7-IN-3**, by inhibiting the acetyl-lysine binding function of the BRD7 bromodomain, is proposed to disrupt these regulatory functions. In androgen receptor (AR)-positive prostate cancer, BRD7 has been shown to facilitate the expression of AR target genes.[2] Inhibition of BRD7 with **Brd7-IN-3** leads to a reduction in the expression of these genes, thereby suppressing cancer cell proliferation.[2]









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